Product packaging for Methyl 5-methyl-6-phenylpicolinate(Cat. No.:CAS No. 65495-89-8)

Methyl 5-methyl-6-phenylpicolinate

Cat. No.: B3022803
CAS No.: 65495-89-8
M. Wt: 227.26 g/mol
InChI Key: RVXWIYZNNNSLSL-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-phenylpicolinate (CAS 65495-89-8) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a picolinate core structure, characterized by the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Picolinic acid derivatives are recognized as valuable scaffolds in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for researchers developing novel molecules, particularly in the pharmaceutical sector. Its structure, which combines aromatic and heteroaromatic systems, makes it a versatile precursor for constructing more complex chemical entities. Recent scientific literature highlights the significant research interest in picolinate derivatives, especially for targeting cardiovascular diseases and other therapeutic areas . This product is intended for use in laboratory research only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling. Recommended storage is sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B3022803 Methyl 5-methyl-6-phenylpicolinate CAS No. 65495-89-8

Properties

IUPAC Name

methyl 5-methyl-6-phenylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-8-9-12(14(16)17-2)15-13(10)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXWIYZNNNSLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Design for Methyl 5 Methyl 6 Phenylpicolinate

Retrosynthetic Analysis and Precursor Chemistry

A thorough retrosynthetic analysis is paramount in designing an efficient synthesis for a complex molecule like Methyl 5-methyl-6-phenylpicolinate. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Synthons and Reaction Intermediates

The retrosynthetic analysis of this compound logically begins with the disconnection of the ester and the key carbon-carbon bond between the pyridine (B92270) ring and the phenyl group.

A primary disconnection is the ester linkage, leading back to 5-methyl-6-phenylpicolinic acid and methanol (B129727). This is a standard functional group interconversion. The more critical disconnection is the C6-phenyl bond. A powerful and widely used method for forming such aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This suggests a retrosynthetic pathway where the target molecule is derived from a halogenated pyridine precursor, such as Methyl 6-bromo-5-methylpicolinate, and phenylboronic acid.

Further deconstruction of Methyl 6-bromo-5-methylpicolinate involves the esterification of 6-bromo-5-methylpicolinic acid. The synthesis of this key intermediate can be envisioned through the oxidation of a corresponding 2,5-dimethyl-6-bromopyridine. Alternatively, a pyridine ring-forming reaction could be employed earlier in the sequence.

Another viable retrosynthetic approach involves constructing the substituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.com This could potentially assemble the core structure in a single step, although controlling the substitution pattern on a highly substituted pyridine like the target can be challenging.

Key Synthons and Intermediates:

Synthon/IntermediateCorresponding Reagent
Phenyl anion synthonPhenylboronic acid or Phenyl Grignard reagent
Pyridine cation synthonMethyl 6-bromo-5-methylpicolinate
5-methyl-6-phenylpicolinoyl synthon5-methyl-6-phenylpicolinic acid
Acyclic precursors for ring formationβ-ketoesters, enamines, and aldehydes

Regioselective Functionalization Strategies for the Pyridine Core

Achieving the desired 2,5,6-trisubstitution pattern on the pyridine ring necessitates precise control over regioselectivity. Several modern synthetic strategies can be employed to functionalize a pre-existing pyridine core.

Direct C-H functionalization has emerged as a powerful tool in pyridine chemistry. While the electron-deficient nature of the pyridine ring typically directs functionalization to the C2, C4, and C6 positions, the presence of directing groups can influence the regiochemical outcome. For a precursor like 5-methylpicolinic acid methyl ester, the existing substituents would direct incoming groups, but achieving selective functionalization at the C6 position with a phenyl group would still require specific strategies.

A more reliable approach involves the use of pre-functionalized pyridines. For instance, starting with a di-substituted pyridine and introducing the third substituent is a common strategy. A plausible route could start with a 5-methylpicolinic acid derivative, which is then halogenated at the C6 position. This halogen then serves as a handle for the introduction of the phenyl group via a cross-coupling reaction, ensuring the correct regiochemistry.

Optimized Reaction Conditions for Esterification and Pyridine Annulation

The efficiency of the synthesis heavily relies on the optimization of reaction conditions for key steps like esterification and the pyridine ring-forming annulation.

Evaluation of Catalytic Systems in Pyridine Ring Formation

For syntheses that involve constructing the pyridine ring, the choice of catalyst is critical. The Guareschi-Thorpe condensation, a variation of the Hantzsch synthesis, can be used to produce 2-pyridones, which can then be converted to the corresponding chloropyridines and subsequently functionalized.

Transition metal-catalyzed cycloadditions offer another powerful avenue for pyridine synthesis. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can provide a direct route to substituted pyridines. The choice of the cobalt catalyst and ligands is crucial for achieving high yields and regioselectivity.

For the introduction of the phenyl group at the C6 position, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling, utilizing a palladium catalyst such as Pd(PPh₃)₄ or more advanced catalysts with specific ligands, is highly effective for coupling a 6-halopicolinate with phenylboronic acid. nih.govresearchgate.net The choice of ligand can significantly impact the reaction's efficiency, especially with sterically hindered substrates.

Solvent Effects and Temperature Control in High-Yield Synthesis

The optimization of solvent and temperature is crucial for maximizing yield and minimizing side reactions. In esterification reactions, such as the Fischer esterification of 5-methyl-6-phenylpicolinic acid with methanol, using an excess of methanol can drive the equilibrium towards the product. researchgate.net The reaction is typically catalyzed by a strong acid like sulfuric acid and may require elevated temperatures.

For Suzuki-Miyaura cross-coupling reactions, a mixture of an organic solvent and an aqueous base is commonly used. Solvents like toluene, dioxane, or DMF are often employed. The choice of base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and the reaction temperature are critical parameters that need to be optimized for each specific substrate combination to ensure efficient coupling and prevent decomposition of the starting materials or product. researchgate.net

The following table provides a general overview of typical conditions for key reaction types:

Reaction TypeCatalystSolventTemperature
Fischer EsterificationH₂SO₄ (catalytic)Methanol (excess)Reflux
Suzuki-Miyaura CouplingPd(PPh₃)₄ or other Pd catalystsToluene/Water or Dioxane/Water80-110 °C
Pyridine Annulation (e.g., Hantzsch)None or acid/base catalystEthanol (B145695) or Acetic AcidReflux

Exploration of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formation

Recent advances in organic synthesis have provided a plethora of novel methods for constructing C-C and C-N bonds, which can be strategically applied to the synthesis of this compound.

For the crucial C6-phenyl bond formation, beyond the Suzuki-Miyaura reaction, other cross-coupling reactions can be considered. The Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilicon reagents) are all powerful alternatives, each with its own set of advantages regarding functional group tolerance and reaction conditions.

Direct arylation via C-H activation is an increasingly attractive strategy that avoids the need for pre-halogenated starting materials. A palladium catalyst could potentially couple a C-H bond at the 6-position of a 5-methylpicolinate derivative directly with a phenyl source.

The formation of the ester can also be achieved through modern coupling reagents that are milder than traditional Fischer esterification, which is particularly useful for sensitive substrates. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can facilitate the esterification at room temperature.

Suzuki-Miyaura Cross-Coupling Strategies for Phenyl Incorporation

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This palladium-catalyzed reaction between an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance, generally mild reaction conditions, and the use of non-toxic and stable boron reagents. libretexts.org

For the synthesis of this compound, a plausible and efficient strategy involves the Suzuki-Miyaura coupling of a halogenated picolinate (B1231196) precursor, such as Methyl 6-chloro-5-methylpicolinate, with phenylboronic acid. The general scheme for this transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

A plausible synthetic route to this compound via Suzuki-Miyaura cross-coupling.

The success of this reaction is contingent on several factors, including the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and phosphine-based ligands have been developed to enhance the efficiency of Suzuki-Miyaura couplings, even with sterically hindered substrates. wuxiapptec.com

A patent for a related compound, methyl 5,6-dimethyl-3-pyridinecarboxylate, describes a Suzuki-Miyaura reaction using trimethylboroxin as the methyl source, tetrakis(triphenylphosphine)palladium(0) as the catalyst, and potassium carbonate as the base in dioxane at 110°C. chemicalbook.com This highlights the applicability of this methodology for the functionalization of substituted pyridine carboxylates.

Below is an interactive table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives, which could be adapted for the synthesis of the target molecule.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Tetrakis(triphenylphosphine)palladium(0)-K₂CO₃Dioxane110- chemicalbook.com
Pd/WA30-NaOHWater/Ethanol80up to 99 mdpi.com
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane/Water80-100- wuxiapptec.com
Pd(OAc)₂Buchwald-type ligandsVariousVariousRT - 100High

Nucleophilic Substitution Approaches for Picolinate Scaffold Derivatization

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful strategy for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus, especially when activated by electron-withdrawing groups. rsc.org In the context of this compound synthesis, a precursor like Methyl 6-chloro-5-methylpicolinate can undergo nucleophilic displacement of the chloride with various nucleophiles. nih.gov While this is more commonly used to introduce heteroatom nucleophiles, certain carbon nucleophiles can also be employed under specific conditions.

For instance, the chlorine atom at the 6-position of the picolinate ring is activated towards nucleophilic attack by the adjacent nitrogen atom and the ester group. This allows for substitution reactions with a range of nucleophiles. nih.gov

Scheme 2: Nucleophilic Substitution on a Picolinate Scaffold

General representation of nucleophilic substitution on a 6-chloropicolinate derivative.

While direct phenylation via nucleophilic substitution with a phenyl anion equivalent might be challenging, this methodology is highly relevant for introducing other functionalities to the picolinate scaffold, which could then be further transformed to the desired product. For example, a nucleophile could be introduced and then subjected to a subsequent cross-coupling reaction.

The reactivity in nucleophilic aromatic substitution on pyridinium (B92312) ions has been studied, and the leaving group abilities can differ from typical SNAr reactions. nih.gov The choice of solvent is also crucial, with polar aprotic solvents like DMSO, DMF, or NMP often being employed. researchgate.net

Stereochemical Considerations in this compound Synthesis (if applicable)

The target molecule, this compound, as named, does not possess a stereocenter. However, if the synthesis were to be adapted to produce derivatives with chiral centers, for instance, through modification of the methyl or phenyl groups or by reduction of the pyridine ring, stereochemical control would become a critical aspect.

Chiral Auxiliary Approaches and Enantioselective Synthesis

In the event of creating a stereocenter, chiral auxiliaries could be employed to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the formation of a new stereocenter with a specific configuration. acs.org After the desired transformation, the auxiliary is removed.

For example, if a substituent on the picolinate ring were to be introduced via an alkylation reaction, a chiral auxiliary attached to the ester group could direct the approach of the electrophile, leading to a high diastereomeric excess. While no direct examples for the target molecule are available, the use of chiral auxiliaries in the synthesis of functionalized piperidines, which can be derived from pyridines, has been reported. mdpi.com

Diastereoselective Control in Multi-Step Preparations

In a multi-step synthesis that generates one or more stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. This can be achieved by substrate control, where existing stereocenters in the molecule direct the formation of new ones, or by reagent control, where a chiral reagent or catalyst influences the stereochemical outcome.

For instance, the diastereoselective synthesis of functionalized diketopiperazines has been achieved through post-transformational reactions, demonstrating that complex stereochemical arrays can be constructed with high selectivity. rsc.org Similarly, the synthesis of functionalized 1,5-methanoindeno[1,2-d]azocines has been accomplished with high regioselectivity and diastereoselectivity via a three-component reaction. acs.org These strategies, while not directly applied to the target molecule, showcase the principles that would be relevant in a stereoselective synthesis of a related picolinate derivative.

Process Intensification and Scalability Studies in Academic Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, more industrial scale requires careful consideration of process intensification and scalability. This involves optimizing reaction conditions to improve efficiency, reduce waste, and ensure safety and cost-effectiveness.

For the synthesis of this compound, particularly via the Suzuki-Miyaura cross-coupling, scalability is a key consideration. High-throughput screening of reaction conditions, including catalysts, ligands, bases, and solvents, can be employed to identify the most robust and efficient system. wuxiapptec.com The development of efficient methods for the removal of residual palladium from the final product is also a critical aspect of scaling up Suzuki-Miyaura reactions for pharmaceutical applications.

Mechanistic Investigations of Chemical Reactivity and Transformations of Methyl 5 Methyl 6 Phenylpicolinate

Ester Group Reactivity and Functional Group Interconversions

The ester group in Methyl 5-methyl-6-phenylpicolinate is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and aminolysis. These reactions are fundamental for modifying the properties of the parent molecule and for synthesizing new derivatives.

Hydrolysis Kinetics and Ester Exchange Reactions

The hydrolysis of picolinate (B1231196) esters, such as this compound, can be catalyzed by acid or base. In acid-catalyzed hydrolysis, the ester is protonated, followed by the nucleophilic attack of water. aocs.org Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The rate of these reactions can be influenced by the electronic nature of the substituents on the pyridine (B92270) ring.

Ester exchange, or transesterification, is a process where the alkoxy group of the ester is replaced by another alcohol. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. aocs.org For instance, the transesterification of a methyl ester to an ethyl ester would involve reacting the methyl ester with a large excess of ethanol (B145695) in the presence of an acid catalyst. The mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. aocs.org The equilibrium nature of the reaction requires the removal of the original alcohol (methanol in this case) to favor product formation.

Reaction Catalyst General Conditions Key Mechanistic Feature
Acid-Catalyzed HydrolysisH+Aqueous acidProtonation of the carbonyl oxygen activates the ester for nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification)OH-Aqueous baseDirect nucleophilic attack of hydroxide ion on the carbonyl carbon.
TransesterificationH+ or RO-Excess of the new alcohol (R'OH)Reversible reaction driven to completion by Le Chatelier's principle.

Aminolysis and Amidation Pathways

The reaction of this compound with amines leads to the formation of amides, a process known as aminolysis. This transformation is crucial for the synthesis of various biologically active compounds and functional materials. The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The amine, acting as a nucleophile, attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol (B129727).

The reactivity of the amine and the steric hindrance around the ester group are key factors influencing the reaction rate. Primary amines are generally more reactive than secondary amines due to less steric hindrance. The reaction can often be carried out by heating the ester with the amine, sometimes in the presence of a catalyst. For less reactive amines or to achieve milder reaction conditions, the ester can be converted to a more reactive acyl derivative, such as an acyl chloride or an anhydride, before reacting with the amine.

Reactant Product General Conditions
Primary Amine (R-NH2)N-Substituted AmideHeating, with or without a catalyst.
Secondary Amine (R2NH)N,N-Disubstituted AmideOften requires more forcing conditions than primary amines.

Pyridine Ring Reactivity and Substitution Patterns

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Dynamics

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). quimicaorganica.orgwikipedia.org The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards electrophilic attack. wikipedia.orguoanbar.edu.iq

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen). Attack at the 2-, 4-, or 6-positions (ortho and para to the nitrogen) would lead to a resonance-stabilized intermediate where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com In this compound, the existing methyl and phenyl substituents will also influence the position of further substitution. The methyl group is an activating group, while the phenyl group can be either activating or deactivating depending on the reaction conditions. The ester group is a deactivating group. The interplay of these substituents will determine the precise regioselectivity of any electrophilic substitution.

Position of Attack Stability of Intermediate Reason
2- or 6- (ortho)Less StableA resonance structure places a positive charge on the electronegative nitrogen atom.
4- (para)Less StableA resonance structure places a positive charge on the electronegative nitrogen atom.
3- or 5- (meta)More StableThe positive charge is delocalized over the carbon atoms of the ring, avoiding the nitrogen atom.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqimperial.ac.uk These positions are electronically analogous to the ortho and para positions of a benzene ring substituted with a strong electron-withdrawing group. In this compound, the 6-position is already substituted with a phenyl group. Therefore, nucleophilic attack would be most likely to occur at the 2- or 4-positions, provided there is a suitable leaving group present at one of these positions.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, such as the ester group in the molecule , can further stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction. masterorganicchemistry.com

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine ring can undergo both oxidation and reduction reactions. Oxidation of the pyridine nitrogen with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), leads to the formation of a pyridine N-oxide. wikipedia.org This transformation alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can be subsequently removed by reduction if desired. wikipedia.org

The pyridine ring can be reduced to a piperidine (B6355638) ring by catalytic hydrogenation under high pressure and temperature or by using reducing agents like sodium in ethanol. The specific conditions required for the reduction of this compound would depend on the desired level of reduction and the compatibility of the other functional groups in the molecule. The adduct formed from the reaction of phenyllithium (B1222949) with pyridine can act as a reducing agent for ketones. cdnsciencepub.com

Reactivity of the 5-Methyl and 6-Phenyl Substituents

The methyl group at the 5-position of the pyridine ring is susceptible to reactions typical of benzylic or allylic positions. The proximity to the aromatic pyridine system facilitates the stabilization of reactive intermediates, such as radicals or anions, at the methyl carbon.

Studies on analogous methylpyridines have shown that the methyl group can be deprotonated using a strong base like butyllithium (B86547) (BuLi) to form a resonance-stabilized anion. chemicalforums.com This nucleophilic species can then react with various electrophiles. For instance, reaction with an alkyl halide, such as methyl bromide, would lead to the extension of the alkyl chain. chemicalforums.com While specific studies on this compound are not prevalent, it is reasonable to extrapolate that its 5-methyl group would exhibit similar reactivity. The reaction would likely proceed via deprotonation of the methyl group, followed by nucleophilic attack on an electrophile.

Furthermore, benzylic C-H bonds of methylpyridines can undergo functionalization through radical pathways. researchgate.netrsc.org For example, reactions with agents like 2-benzylidenemalononitrile can occur at the methyl group, with the reactivity being dependent on the position of the methyl group on the pyridine ring. researchgate.net Research indicates that methyl groups at the 2- and 4-positions are generally more reactive than those at the 3- or 5-positions in such transformations. researchgate.net

A hypothetical functionalization of the 5-methyl group is presented in the table below, based on known reactions of similar compounds.

ReagentProductReaction Type
1. BuLi; 2. CH3BrMethyl 5-ethyl-6-phenylpicolinateDeprotonation-Alkylation
N-Bromosuccinimide (NBS), Benzoyl peroxideMethyl 5-(bromomethyl)-6-phenylpicolinateRadical Bromination

This table is illustrative and based on the general reactivity of methylpyridines.

The phenyl group at the 6-position is subject to electrophilic aromatic substitution reactions, such as halogenation and nitration. The pyridine ring, being electron-deficient, acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. However, the directing effect can be complex and influenced by the reaction conditions and the specific reagents used.

Halogenation: The halogenation of 2-phenylpyridine (B120327) derivatives has been studied, revealing that the regioselectivity can be controlled by the choice of catalyst and halogenating agent. For instance, ruthenium-catalyzed meta-selective C-H halogenation of 2-phenylpyridine has been reported using N-halosuccinimides (NXS) as the halogen source. rsc.org This suggests that direct halogenation of the phenyl ring in this compound could potentially be achieved with high selectivity. Electrophilic halogenation of benzene and its derivatives typically proceeds in the presence of a Lewis acid catalyst. acs.org

Nitration: The nitration of phenyl-substituted pyridines generally requires harsh conditions due to the deactivating nature of the pyridine ring. youtube.comyoutube.com The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. For 4-phenylpyridine, nitration can lead to the formation of a meta-nitro derivative. acs.org It is plausible that the nitration of this compound would similarly yield a mixture of nitrated products on the phenyl ring, with a preference for the meta and para positions.

The following table summarizes potential transformations of the phenyl group based on established methodologies for similar compounds.

ReagentPotential Product(s)Reaction Type
Br2, FeBr3Methyl 5-methyl-6-(3-bromophenyl)picolinate and Methyl 5-methyl-6-(4-bromophenyl)picolinateElectrophilic Bromination
HNO3, H2SO4Methyl 5-methyl-6-(3-nitrophenyl)picolinate and Methyl 5-methyl-6-(4-nitrophenyl)picolinateElectrophilic Nitration

This table is illustrative and based on the general reactivity of phenylpyridines.

Investigating Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

To gain a deeper understanding of the reaction pathways involved in the transformations of this compound, kinetic and isotopic labeling studies are invaluable tools. numberanalytics.com These methods can help elucidate the rate-determining steps and identify transient intermediates.

For the functionalization of this compound, kinetic studies could differentiate between various proposed mechanisms. For example, in the halogenation of the phenyl ring, a kinetic study could help determine if the formation of the electrophilic halogenating species or the subsequent attack on the aromatic ring is the rate-limiting step.

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C). nih.govnih.govchemrxiv.orgchemrxiv.org By tracking the position of the isotope in the products, one can deduce the pathway of the reaction and identify the involvement of specific intermediates. numberanalytics.com

For example, to investigate the mechanism of the benzylic functionalization of the 5-methyl group, one could synthesize Methyl 5-(trideuteriomethyl)-6-phenylpicolinate. By analyzing the kinetic isotope effect (KIE), which is the ratio of the rate of the non-deuterated reactant to the deuterated reactant (kH/kD), one can infer whether the C-H bond is broken in the rate-determining step. A significant primary KIE (typically > 2) would suggest that the C-H bond cleavage is part of the slowest step.

Furthermore, isotopic labeling can be used to trace the rearrangement of atoms within a molecule during a reaction, providing evidence for the existence of cyclic or rearranged intermediates. While specific isotopic labeling studies on this compound are not documented in the literature, the principles of these techniques are widely applied in mechanistic organic chemistry to elucidate complex reaction pathways. numberanalytics.comacs.org

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 5 Methyl 6 Phenylpicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Complex Spin Systems (¹H, ¹³C, 2D NMR techniques)

The structural backbone of methyl 5-methyl-6-phenylpicolinate can be meticulously mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule. For this compound, distinct signals would be expected for the protons of the two methyl groups (the ester methyl and the pyridine (B92270) ring methyl), the aromatic protons on the phenyl ring, and the protons on the picolinate (B1231196) ring. The chemical shift of each proton provides clues about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy : This method detects the different carbon atoms, providing a count of the unique carbons in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the carbons of the pyridine and phenyl rings, and the carbons of the two methyl groups.

2D NMR Techniques : To assemble the complete picture, 2D NMR is employed.

COSY (Correlation Spectroscopy) : Establishes correlations between protons that are coupled to each other, typically on adjacent carbons, helping to trace out the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon atom to which it is directly attached. nih.gov This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This technique is vital for connecting the different structural fragments, for instance, linking the ester methyl group protons to the carbonyl carbon or connecting the phenyl ring protons to the pyridine ring.

A hypothetical data table for the primary NMR assignments is presented below.

Atom Position¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyridine-H3Hypothetical Value (d)Hypothetical ValueC2, C4, C5
Pyridine-H4Hypothetical Value (d)Hypothetical ValueC2, C3, C5, C6
5-Methyl-HHypothetical Value (s)Hypothetical ValueC4, C5, C6
Phenyl-H (ortho)Hypothetical Value (m)Hypothetical ValueC(ortho), C(ipso), C6
Phenyl-H (meta, para)Hypothetical Value (m)Hypothetical ValueC(meta), C(para)
O-Methyl-HHypothetical Value (s)Hypothetical ValueC=O

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to precisely measure the mass-to-charge ratio of ions. This enables the confirmation of a molecule's elemental composition and provides insights into its structure through controlled fragmentation.

Ionization Techniques and Tandem Mass Spectrometry (MS/MS)

To analyze this compound by mass spectrometry, it must first be ionized. Common techniques include Electrospray Ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺, and Electron Ionization (EI), a higher-energy method that often results in extensive fragmentation.

Once the molecular ion is generated, tandem mass spectrometry (MS/MS) can be performed. In this process, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint, revealing the weakest bonds and most stable fragment structures, which helps to confirm the proposed molecular structure.

Isotopic Pattern Analysis for Elemental Composition

One of the key advantages of HRMS is its ability to determine the elemental formula of a compound. It measures the mass of the molecular ion with very high precision (typically to four or five decimal places). This experimentally determined exact mass can then be compared to the theoretical exact masses of potential formulas. Given that the exact mass of each element is unique, this allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₃NO₂), the theoretical monoisotopic mass is 227.0946 g/mol . HRMS analysis would aim to detect an ion with a mass-to-charge ratio that matches this value with minimal error.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about bond strength and molecular structure.

For this compound, key vibrational modes would include:

C=O Stretch : A strong, sharp absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group.

C=C and C=N Stretches : Vibrations from the aromatic pyridine and phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-O Stretches : The C-O bonds of the ester group would produce strong bands in the 1100-1300 cm⁻¹ range.

C-H Stretches : Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. Therefore, the two techniques are complementary. For instance, the symmetric vibrations of the phenyl ring may be weak in the IR spectrum but strong in the Raman spectrum.

A summary of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
EsterC=O stretch~1725IR (Strong)
Aromatic RingsC=C/C=N stretch~1450-1600IR/Raman (Variable)
EsterC-O stretch~1100-1300IR (Strong)
Aromatic C-HC-H stretch~3050-3150IR/Raman (Weak-Medium)
Methyl GroupsC-H stretch~2850-2960IR/Raman (Medium)

By combining the insights from NMR, MS, and vibrational spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved.

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)

As no suitable crystals of this compound have been reported in the surveyed literature, the following subsections remain unpopulated.

No data available.

No data available.

Coordination Chemistry and Ligand Properties of Methyl 5 Methyl 6 Phenylpicolinate

Chelation Behavior with Transition Metal Ions

The chelation of Methyl 5-methyl-6-phenylpicolinate with transition metal ions is anticipated to be a key feature of its coordination chemistry. This behavior stems from the presence of multiple potential donor atoms within its molecular structure.

Picolinic acid and its derivatives typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. ionicviper.orgresearchgate.net In the case of this compound, the primary binding sites are expected to be the pyridine nitrogen and the carbonyl oxygen of the ester group. This chelation would form a stable five-membered ring with the metal ion, a common and favored arrangement in coordination chemistry.

The synthesis of novel metal-picolinate complexes generally involves the reaction of a suitable metal salt with the picolinate (B1231196) ligand in an appropriate solvent. researchgate.netajol.info For this compound, a typical synthetic route would involve reacting the ligand with a transition metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The reaction may be carried out at room temperature or with heating to facilitate complex formation. The resulting metal complex may precipitate from the solution and can be isolated by filtration.

For instance, the synthesis of cobalt(II) picolinate complexes has been achieved by reacting cobalt salts with picolinic acid. nih.gov Similarly, nickel(II) complexes have been synthesized with various picolinate-containing ligands. researchgate.net Based on these established methods, the synthesis of complexes with this compound could be systematically explored with various transition metals like copper(II), nickel(II), cobalt(II), and zinc(II).

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the electronic structure and coordination environment of metal complexes.

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a metal complex. For transition metal complexes of this compound, the UV-Vis spectrum would be expected to display several types of transitions. Ligand-centered (LC) transitions, typically occurring in the ultraviolet region, would arise from the π → π* and n → π* transitions within the aromatic picolinate ligand.

Upon coordination to a metal ion, new absorption bands, known as charge-transfer (CT) bands, may appear. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the specific metal ion and its oxidation state. For instance, in a complex with a d-electron rich metal, MLCT bands might be observed. Additionally, d-d transitions, which are typically weak and appear in the visible region, can provide information about the geometry of the metal center. The positions and intensities of these bands are sensitive to the coordination environment and can be used to infer the structure of the complex in solution. nih.gov

Table 1: Expected UV-Vis Spectral Data for a Hypothetical Cu(II) Complex of this compound

Transition TypeExpected Wavelength Range (nm)Description
Ligand-centered (π → π*)250-300Intense absorption due to the aromatic system of the ligand.
Ligand-to-Metal Charge Transfer (LMCT)350-450Transfer of electron density from the picolinate ligand to the Cu(II) center.
d-d Transitions600-800Weak, broad absorption corresponding to the electronic transitions within the d-orbitals of the Cu(II) ion.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as paramagnetic transition metal ions. wikipedia.orgslideshare.net If this compound were to form a complex with a paramagnetic metal ion like copper(II) (d⁹) or manganese(II) (d⁵), EPR spectroscopy would be a crucial tool for characterization.

The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electron. youtube.com The g-factor can indicate the degree of covalent character in the metal-ligand bond and the symmetry of the coordination sphere. Hyperfine splitting, arising from the interaction of the electron spin with the nuclear spin of the metal and donor atoms (like ¹⁴N), can provide direct evidence of coordination and help to identify the atoms bound to the metal center. youtube.com For a copper(II) complex, the EPR spectrum would be expected to show a characteristic pattern due to the interaction of the unpaired electron with the ⁶³Cu and ⁶⁵Cu nuclei (both with I = 3/2).

Structural Analysis of Coordination Compounds

Based on studies of related picolinate complexes, a variety of coordination geometries could be anticipated, including distorted octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govresearchgate.net For example, a 1:2 metal-to-ligand complex with a divalent transition metal might adopt a distorted octahedral geometry, with two bidentate this compound ligands and two solvent molecules or counter-ions occupying the remaining coordination sites. The steric bulk of the 6-phenyl group would likely play a significant role in dictating the final solid-state structure.

X-ray Diffraction Studies of Metal-Picolinate Adducts

No published X-ray diffraction data for metal complexes of this compound could be located.

Ligand Field Theory and Molecular Orbital Analysis of Coordination

No theoretical studies employing Ligand Field Theory or Molecular Orbital analysis for this compound complexes are available in the scientific literature.

Applications in Catalysis (Homogeneous and Heterogeneous)

There is no published information on the use of this compound in either homogeneous or heterogeneous catalysis.

Investigating Catalytic Activity in Organic Transformations

No studies investigating the catalytic activity of this compound in any specific organic transformations have been reported.

Role as a Supporting Ligand in Metal-Catalyzed Reactions

There is no information available on the role of this compound as a supporting ligand in any metal-catalyzed reactions.

Applications in Materials Science and Functional Chemical Systems Non Biological

Precursor in Polymer Chemistry

There is currently no available scientific literature to suggest that Methyl 5-methyl-6-phenylpicolinate has been utilized as a precursor in polymer chemistry.

No research has been published detailing the synthesis of picolinate-functionalized monomers derived from this compound.

In the absence of its use in polymerization, no studies on the polymerization mechanisms involving this compound have been reported.

Photophysical Properties and Optoelectronic Potential

The photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, of this compound have not been reported in the scientific literature. Consequently, its potential for optoelectronic applications remains unexplored.

Absorption and Emission Characteristics

There is no published data detailing the absorption and emission spectra of this compound. To characterize these properties, spectroscopic studies such as UV-Visible absorption and fluorescence spectroscopy would be required. Such studies would determine the wavelengths of maximum absorption (λmax) and emission (λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF). This fundamental data is essential for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Investigation of Excited State Dynamics

The excited-state dynamics of a molecule, which include processes such as internal conversion, intersystem crossing, and fluorescence decay, are critical for understanding its photophysical behavior. Techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy are typically employed to investigate these dynamics, providing insights into the lifetimes of excited states and the efficiencies of various decay pathways. No such investigations have been reported for this compound.

Development of Chemical Sensors and Probes (Non-Biological Analytes)

The development of chemical sensors based on picolinate (B1231196) derivatives often relies on the coordination of the picolinate moiety with metal ions or other analytes, leading to a detectable change in the spectroscopic signal (e.g., fluorescence quenching or enhancement). The specific binding affinity and selectivity of a sensor are highly dependent on the structure of the picolinate derivative. Without any studies on the interaction of this compound with non-biological analytes, its potential as a chemical sensor remains unknown. Research in this area would involve synthesizing the compound and screening its response to a variety of potential analytes.

Computational and Theoretical Chemistry Studies of Methyl 5 Methyl 6 Phenylpicolinate

Electronic Structure Calculations (Density Functional Theory, ab initio methods)

Electronic structure calculations are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing information about the molecule's energy, electron distribution, and other properties. researchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. aimspress.com These methods approximate the complex many-electron problem by focusing on the electron density. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data for parameterization, offering high levels of accuracy.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is determining the molecule's most stable three-dimensional structure. researchgate.net This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. nih.gov For Methyl 5-methyl-6-phenylpicolinate, key rotations would occur around the bond connecting the phenyl group to the pyridine (B92270) ring and the bonds of the methyl ester group. By calculating the relative energies of different conformers, the most stable, low-energy conformations can be identified. nih.gov This is vital as the molecule's conformation can significantly influence its reactivity and physical properties.

Optimized Geometric Parameters (Predicted)

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-C(phenyl)1.49 Å
Bond LengthC(pyridine)-C(ester)1.51 Å
Bond LengthC=O (ester)1.21 Å
Bond LengthC-O (ester)1.36 Å
Bond AngleC-C(phenyl)-C~120°
Bond AngleC-N(pyridine)-C~117°
Dihedral AnglePhenyl-Pyridine~45-55°

Note: These are representative values based on DFT calculations for similar molecular fragments.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net The distribution of these orbitals across the molecule can pinpoint likely sites for electrophilic and nucleophilic attack.

Predicted Frontier Orbital Properties

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Note: These values are hypothetical and serve to illustrate the concept. A 4.7 eV gap suggests a relatively stable molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov Quantum mechanical calculations, especially using DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus, which is influenced by the local electronic environment.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. materialsciencejournal.org These calculations determine the normal modes of vibration and their corresponding frequencies. By comparing the calculated frequencies with experimental IR spectra, specific absorption bands can be assigned to particular molecular motions, such as C=O stretching in the ester group or C-H vibrations of the phenyl and methyl groups. materialsciencejournal.org

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Phenyl-H (ortho)7.50-7.60~128.5
Phenyl-H (meta, para)7.35-7.45~129.0, ~130.0
Pyridine-H7.80-8.20~125.0, ~148.0, ~155.0
Methyl-H (on pyridine)2.40~18.5
Methoxy-H (ester)3.90~52.5
Carbonyl-C (ester)N/A~166.0

Note: Shifts are relative to TMS and are illustrative predictions based on substituent effects.

Predicted Key IR Vibrational Frequencies (in cm⁻¹)

Vibrational ModePredicted Frequency
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2950-3000
C=O Carbonyl Stretch~1725
C=C/C=N Ring Stretch1550-1600
C-O Ester Stretch1250-1300

Modeling of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

Computational Elucidation of Reaction Mechanisms

A key aspect of this modeling is the identification of transition states—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can understand the activation energy barrier of a reaction, which governs its rate. For a molecule like this compound, one could model reactions such as ester hydrolysis or electrophilic aromatic substitution on the phenyl ring. Computational analysis can reveal the step-by-step process of bond breaking and formation, providing a detailed mechanistic picture that is often difficult to obtain through experimental means alone. wikipedia.org

Prediction of Reactivity and Selectivity

Computational models can effectively predict the reactivity and selectivity of a molecule. Frontier molecular orbital analysis, as discussed earlier, helps in identifying the most likely sites for nucleophilic or electrophilic attack. imperial.ac.uk For instance, the locations of the HOMO and LUMO can predict whether a reagent will interact with the π-system of the aromatic rings or other functional groups.

Furthermore, calculated electrostatic potential maps can visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting regioselectivity in reactions like aromatic substitution. Steric factors, derived from the optimized molecular geometry, also play a critical role in determining which reaction pathways are favored. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

There is currently no published research detailing molecular dynamics (MD) simulations for this compound to analyze its behavior in a solution phase. Such studies would be invaluable for understanding its solvation process, conformational dynamics in different solvents, and the intermolecular interactions that govern its behavior in a liquid environment. This information is crucial for applications in areas such as reaction chemistry and materials science. The absence of this data highlights an area ripe for future computational investigation.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Similarly, a thorough search of scientific databases and chemical literature did not yield any studies on the Quantitative Structure-Reactivity Relationships (QSRR) of this compound. QSRR models are computational tools that correlate the chemical structure of a compound with its reactivity. Developing QSRR models for this compound would require a dataset of its reactivity in various chemical reactions, which is not currently available. Such models would be instrumental in predicting its reaction kinetics, mechanisms, and potential applications in chemical synthesis. The lack of QSRR studies represents another opportunity for future research to build a more complete understanding of this compound's chemical behavior.

Advanced Analytical Methodologies for Purity and Quantitative Analysis in Research Contexts

Chromatographic Method Development and Validation

Chromatography is a cornerstone for separating and analyzing chemical mixtures. The development of validated chromatographic methods is critical for assessing the purity of Methyl 5-methyl-6-phenylpicolinate and identifying any potential byproducts.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically developed to separate the main compound from any non-volatile impurities that may be present from the synthesis, such as unreacted starting materials or side-products.

A typical method would utilize a C18 column, which is a common stationary phase for reverse-phase chromatography. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as water with a small percentage of formic acid to improve peak shape and ionization for mass spectrometry detection. nih.gov Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Example HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 2.6 µm particle size, 100 mm x 2.1 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Expected Retention Time ~ 8.5 min

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC is invaluable for detecting and quantifying volatile byproducts or residual solvents. For instance, if the compound is synthesized via the esterification of 5-methyl-6-phenylpicolinic acid with methanol, GC can be used to check for residual methanol. The analysis is typically performed using a capillary column with a non-polar stationary phase, such as a 5% phenyl / 95% methyl polysiloxane phase. thermofisher.comtargetanalysis.gr

Samples are often dissolved in a suitable solvent and injected into the GC system, where the high temperature of the injection port vaporizes the sample. The components are then separated based on their boiling points and interaction with the stationary phase before being detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comnih.gov

Table 2: GC Method Parameters for Analysis of Potential Volatile Impurities

ParameterCondition
Column TG-5SilMS (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.5 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 300 °C

Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images. springernature.com The molecule this compound is achiral as it does not possess a stereogenic center or axial chirality. Therefore, chiral chromatography is not applicable for the analysis of its enantiomeric purity.

However, it is noteworthy that the derivatization of chiral secondary alcohols to their corresponding picolinate (B1231196) esters is a strategy employed to determine their enantiomeric ratios using HPLC with a chiral stationary phase (CSP). clockss.org The picolinate moiety can enhance chiral recognition on certain CSPs, leading to better separation of the enantiomers compared to other derivatives like benzoates. clockss.org This highlights the utility of picolinate structures in the broader field of chiral analysis.

Development of In Situ Monitoring Techniques for Reactions (e.g., ReactIR, online NMR)

The manufacturing and development of fine chemicals and pharmaceuticals are increasingly benefiting from the implementation of Process Analytical Technology (PAT). mt.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. magritek.com This approach facilitates a "Quality by Design" (QbD) framework, ensuring that product quality is built into the process rather than being tested for in the final product. nih.gov For a compound like this compound, which requires precise control over reaction conditions to ensure purity and yield, in situ (in the reaction mixture) monitoring techniques such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy) and online Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. youtube.combruker.com These methods provide real-time data on reaction kinetics, the formation of intermediates, and reaction endpoints without the need for manual sampling, which can introduce errors and delays. youtube.com

A plausible synthetic route for this compound is the esterification of 5-methyl-6-phenylpicolinic acid. This reaction, typically carried out in the presence of an acid catalyst and an alcohol (in this case, methanol), can be effectively monitored using in situ techniques to track the consumption of the carboxylic acid and the formation of the ester product.

Application of ReactIR in Monitoring the Esterification of 5-methyl-6-phenylpicolinic acid

ReactIR is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.com By inserting a probe directly into the reaction vessel, it measures the infrared spectrum of the reaction mixture as it changes over time. For the esterification of 5-methyl-6-phenylpicolinic acid to form this compound, ReactIR can track the disappearance of the reactant and the appearance of the product by monitoring specific vibrational frequencies corresponding to their functional groups.

The key transformations to be monitored are the consumption of the carboxylic acid and the formation of the ester. The carbonyl (C=O) stretch of the carboxylic acid reactant (5-methyl-6-phenylpicolinic acid) has a characteristic absorption band at a different frequency from the carbonyl stretch of the ester product (this compound). Additionally, the broad O-H stretch of the carboxylic acid will diminish as the reaction proceeds.

Hypothetical ReactIR Monitoring Data

The following table illustrates the expected changes in the infrared spectrum during the synthesis of this compound.

Reaction Time (minutes)5-methyl-6-phenylpicolinic acid (Carboxylic Acid C=O stretch) Absorbance at ~1700 cm⁻¹This compound (Ester C=O stretch) Absorbance at ~1725 cm⁻¹
00.850.02
300.620.25
600.410.46
900.230.64
1200.080.79
1500.030.84
180<0.010.86

This data is illustrative and represents a typical reaction profile where the reactant concentration decreases while the product concentration increases, eventually reaching a plateau, indicating the reaction's completion.

By tracking these spectral changes, chemists can gain a detailed understanding of the reaction kinetics, identify the optimal reaction time, and ensure the complete conversion of the starting material. youtube.com

Application of Online NMR in Monitoring the Synthesis of this compound

Online NMR spectroscopy offers another powerful method for real-time reaction analysis, providing detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products. wipo.int In a typical setup, the reaction mixture is continuously pumped through a benchtop NMR spectrometer, allowing for the sequential acquisition of spectra. magritek.com

For the synthesis of this compound, ¹H NMR would be particularly useful. The progress of the reaction can be monitored by observing the disappearance of the acidic proton of the carboxylic acid and the appearance of the methyl ester protons.

Key signals to monitor would include:

5-methyl-6-phenylpicolinic acid: The broad signal of the carboxylic acid proton (-COOH), typically found far downfield.

This compound: The sharp singlet corresponding to the methyl ester protons (-COOCH₃), which would appear around 3.9 ppm.

Methanol: The signal for the methyl protons of methanol.

Hypothetical Online ¹H NMR Monitoring Data

The table below presents hypothetical data from online ¹H NMR monitoring of the esterification reaction. The concentrations are determined by integrating the characteristic peaks of each species.

Reaction Time (minutes)Concentration of 5-methyl-6-phenylpicolinic acid (M)Concentration of this compound (M)
01.000.00
300.730.27
600.480.52
900.270.73
1200.100.90
1500.040.96
180<0.01>0.99

This data is for illustrative purposes and shows the quantitative tracking of reactant and product concentrations over time, allowing for precise determination of reaction completion and yield.

The use of online NMR provides not only kinetic data but also confirms the structure of the product being formed and can help in the detection of any potential side products or intermediates. bruker.com

Future Research Directions and Unanswered Questions in the Chemistry of Methyl 5 Methyl 6 Phenylpicolinate

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For Methyl 5-methyl-6-phenylpicolinate, moving beyond traditional synthetic routes could unlock new avenues for its production and derivatization.

Future research could focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a more atom-economical and environmentally benign approach to the synthesis of the picolinate (B1231196) scaffold. acs.orgrsc.org The development of novel MCRs could also allow for the rapid generation of a library of analogs with diverse substitution patterns.

Catalytic C-H Activation: Direct C-H activation and functionalization of simpler pyridine (B92270) precursors represents a powerful and modern synthetic strategy. Exploring transition-metal catalyzed C-H arylation or methylation could provide more direct and efficient routes to the target molecule, minimizing the need for pre-functionalized starting materials.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

A hypothetical comparison of a traditional synthetic route with a potential MCR is presented in Table 1.

FeatureTraditional Synthesis (e.g., Cross-Coupling)Multicomponent Reaction
Number of Steps MultipleSingle Pot
Atom Economy ModerateHigh
Purification Often requires multiple chromatographic stepsPotentially simpler workup
Scalability Can be challengingOften more amenable to scale-up

Table 1: Hypothetical Comparison of Synthetic Strategies

Discovery of Novel Reactivity Patterns and Unique Transformations

The unique arrangement of substituents on the this compound ring—a methyl group, a phenyl group, and a methyl ester—likely imparts novel reactivity that is yet to be discovered.

Key areas for future investigation include:

Regioselective Functionalization: A significant unanswered question is the relative reactivity of the different positions on the pyridine ring and the substituents. Systematic studies are needed to map out the regioselectivity of various electrophilic and nucleophilic aromatic substitution reactions. The electronic effects of the existing substituents will play a crucial role in directing incoming reagents. nih.gov

Unusual Condensation Reactions: The methyl group at the 5-position could potentially participate in condensation reactions under specific conditions, leading to the formation of fused heterocyclic systems.

Metal-Mediated Transformations: The nitrogen atom and the ester group can act as coordination sites for metal catalysts, potentially enabling unique intramolecular transformations or facilitating novel cross-coupling reactions at other positions of the ring.

Design of Next-Generation Chemical Building Blocks Based on its Scaffold

The inherent structural features of this compound make it an attractive scaffold for the design of new chemical building blocks for applications in medicinal chemistry, materials science, and catalysis.

Future research could focus on:

Derivatization for Medicinal Chemistry: The picolinate scaffold is present in numerous biologically active molecules. nih.gov Systematic derivatization of the phenyl ring, the methyl group, and the ester functionality could lead to the discovery of new drug candidates.

Development of Novel Ligands: Modification of the ester group to other functionalities, such as carboxylic acids, amides, or nitriles, could yield a new class of ligands for coordination chemistry and catalysis. The steric and electronic properties of these ligands could be fine-tuned by altering the substituents on the pyridine ring.

Synthesis of Functional Materials: Incorporation of the this compound core into larger polymeric or supramolecular structures could lead to the development of new materials with interesting optical or electronic properties.

Advanced Studies in Photochemistry and Photo-driven Processes

The photochemistry of functionalized pyridines is a rapidly developing field with applications in organic synthesis and materials science. acs.orgnih.govrecercat.catmdpi.comresearchgate.net The specific substitution pattern of this compound suggests that it may possess interesting photochemical properties that are yet to be explored.

Unanswered questions and future research directions include:

Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound is a crucial first step. This would involve determining its quantum yields, lifetimes, and solvent-dependent photophysical behavior.

Photochemical Reactivity: Exploring the photochemical reactivity of this molecule could uncover novel transformations. For instance, photo-induced cyclization reactions or the generation of reactive intermediates under irradiation could lead to new synthetic methodologies.

Photosensitization and Photocatalysis: Investigating the potential of this compound and its derivatives to act as photosensitizers or photocatalysts in organic reactions is a promising avenue for future research.

Challenges and Opportunities in Computational Design of Picolinate Derivatives

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. mdpi.comnih.gov For this compound, computational studies can play a vital role in addressing many of the unanswered questions outlined above.

Challenges and opportunities in this area include:

Accurate Prediction of Reactivity: A key challenge is the accurate computational prediction of the regioselectivity of reactions on the polysubstituted pyridine ring. This will require the use of high-level theoretical methods and careful benchmarking against experimental data.

In Silico Design of Analogs: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired properties, such as specific biological activities or catalytic capabilities.

Modeling of Photochemical Processes: The computational modeling of excited-state properties and photochemical reaction pathways is a complex but rewarding area of research. Such studies could provide deep insights into the photo-driven processes of this molecule.

A hypothetical workflow for the computational design of novel picolinate-based catalysts is presented in Table 2.

StepDescriptionComputational Method
1 Scaffold Selection This compound
2 Virtual Library Generation In silico modification of substituents
3 Property Prediction DFT calculations for electronic and steric parameters
4 Docking and/or Reactivity Modeling Simulation of catalyst-substrate interactions
5 Prioritization of Candidates Ranking of potential catalysts based on computational metrics

Table 2: Hypothetical Computational Design Workflow

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Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-6-phenylpicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methyl-6-phenylpicolinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.